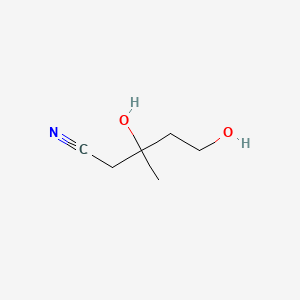
Pentanenitrile, 3,5-dihydroxy-3-methyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanenitrile, 3,5-dihydroxy-3-methyl is an organic compound with the molecular formula C6H11NO2 It is a nitrile derivative with two hydroxyl groups and a methyl group attached to the pentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentanenitrile, 3,5-dihydroxy-3-methyl can be achieved through several methods. One common approach involves the reaction of 3,5-dihydroxy-3-methylpentanoic acid with a dehydrating agent such as thionyl chloride to form the corresponding nitrile. The reaction is typically carried out under reflux conditions with an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3,5-dihydroxy-3-methylpentanenitrile using a palladium catalyst. This method offers high yields and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanenitrile, 3,5-dihydroxy-3-methyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3,5-dioxo-3-methylpentanenitrile or 3,5-dicarboxy-3-methylpentanenitrile.
Reduction: 3,5-dihydroxy-3-methylpentylamine.
Substitution: 3,5-dialkoxy-3-methylpentanenitrile or 3,5-diacyl-3-methylpentanenitrile.
Applications De Recherche Scientifique
Pentanenitrile, 3,5-dihydroxy-3-methyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Pentanenitrile, 3,5-dihydroxy-3-methyl involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylpentanenitrile: Lacks the hydroxyl groups, resulting in different chemical reactivity and applications.
3,5-Dihydroxy-3-methylpentanoic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and uses.
3,5-Dihydroxy-3-methylpentylamine: Formed by the reduction of the nitrile group, with distinct biological activities.
Uniqueness
Pentanenitrile, 3,5-dihydroxy-3-methyl is unique due to the presence of both hydroxyl and nitrile functional groups, which confer a combination of reactivity and versatility not found in similar compounds. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H11NO2 |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
3,5-dihydroxy-3-methylpentanenitrile |
InChI |
InChI=1S/C6H11NO2/c1-6(9,2-4-7)3-5-8/h8-9H,2-3,5H2,1H3 |
Clé InChI |
RLUNXOOTUPCUEU-UHFFFAOYSA-N |
SMILES canonique |
CC(CCO)(CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![12-Methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.02,10.03,8.04,6.014,18]icosa-1,10,12,14(18)-tetraene-17,19-dione](/img/structure/B12093564.png)


![Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)-](/img/structure/B12093580.png)

![4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12093592.png)




![7-Bromo-3-methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12093631.png)
![S-benzyl 2-[[1-[2-(2-formamidopropanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butanethioate](/img/structure/B12093638.png)
